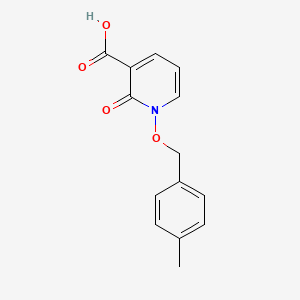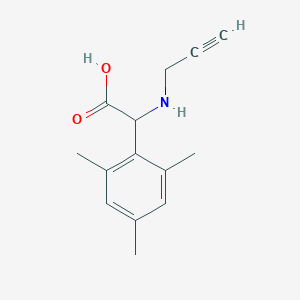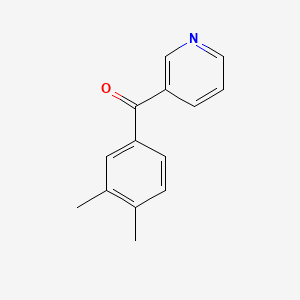![molecular formula C8H13NO B12997501 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one](/img/structure/B12997501.png)
7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-2-azaspiro[33]heptan-5-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf isocyanate (ClO2S NCO), resulting in spirocyclic β-lactams. The β-lactam ring is then reduced using alane to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug design, particularly in creating analogues of existing drugs with improved properties.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one involves its interaction with specific molecular targets. The nitrogen atom within the spirocyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. This makes it a valuable scaffold in drug design, where it can mimic the activity of other bioactive compounds .
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Known for its use as a bioisostere of piperidine.
2-Diphenylmethyl-2-azaspiro[3.3]heptan-5-one: Another spirocyclic compound with similar structural features.
Uniqueness: 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
7,7-dimethyl-2-azaspiro[3.3]heptan-5-one |
InChI |
InChI=1S/C8H13NO/c1-7(2)3-6(10)8(7)4-9-5-8/h9H,3-5H2,1-2H3 |
InChI Key |
BOGOVSWIDVCHOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C12CNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


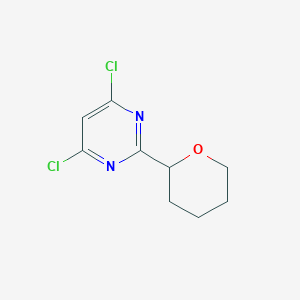
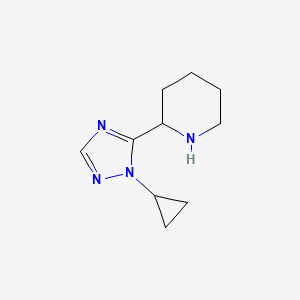
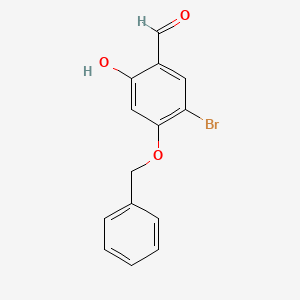
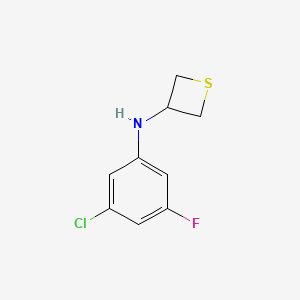
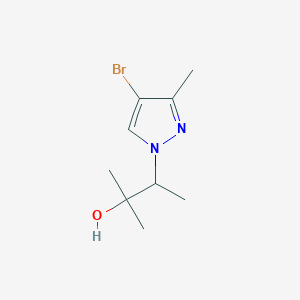

![2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12997457.png)
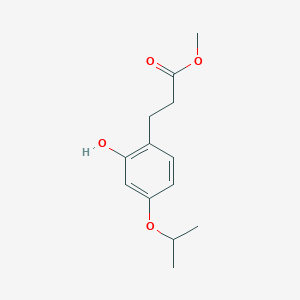
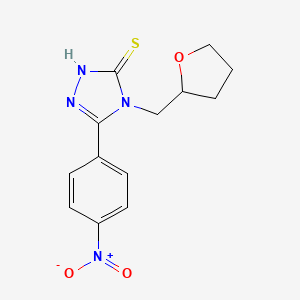
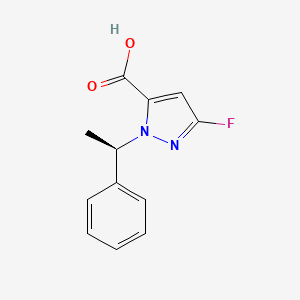
![5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12997484.png)
